molecular formula C14H14N2O2 B2495636 (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enamide CAS No. 1356808-73-5

(Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enamide

Cat. No.: B2495636
CAS No.: 1356808-73-5
M. Wt: 242.278
InChI Key: NNXNLCRVBPRQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enamide: is an organic compound that belongs to the class of cyanoenamides. It features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The compound is characterized by the presence of a cyano group (–CN) and an enamide group (–C=C–CONH2) in its structure. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enamide typically begins with commercially available starting materials such as 2,2-dimethyl-3H-1-benzofuran-5-carbaldehyde and malononitrile.

    Reaction Steps:

Industrial Production Methods:

  • The industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the cyano group can yield primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

  • Oxidized derivatives of the benzofuran ring.
  • Reduced forms of the cyano group, such as primary amines.
  • Substituted products at the cyano group.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine:

  • Potential applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with specific enzymes and receptors in biological systems. The cyano and enamide groups play crucial roles in binding to active sites and modulating biological activity.
  • Pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of metabolic processes.

Comparison with Similar Compounds

    (E)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enamide: The (E)-isomer of the compound, differing in the geometric arrangement around the double bond.

    2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)propanoic acid: A related compound with a carboxylic acid group instead of an enamide group.

Uniqueness:

  • The (Z)-configuration of the compound imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it distinct from its (E)-isomer and other related compounds.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-14(2)7-10-5-9(3-4-12(10)18-14)6-11(8-15)13(16)17/h3-6H,7H2,1-2H3,(H2,16,17)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXNLCRVBPRQLA-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)C=C(C#N)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C=CC(=C2)/C=C(/C#N)\C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.